molecular formula C16H17Cl2N5O B2556011 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890898-13-2

1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2556011
CAS No.: 890898-13-2
M. Wt: 366.25
InChI Key: HMNNZNGGLULRKA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ( 890898-13-2) is a chemical research compound with a molecular formula of C16H17Cl2N5O and a molecular weight of 366.2 g/mol . This specialized small molecule is built around the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized in medicinal chemistry as a bioisostere of the purine adenine ring . This key structural characteristic allows such compounds to act as ATP-competitive inhibitors, effectively targeting the kinase domain and making them valuable tools for investigating enzyme kinetics and signal transduction pathways . The compound is of significant interest in oncology research , particularly in the discovery of kinase inhibitors. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated potent inhibitory activity against critical targets such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these kinases can disrupt uncontrolled cell cycle progression and proliferation, positioning this class of molecules as promising leads for investigating novel anti-proliferative mechanisms in various cancer cell lines, including breast, colorectal, and hepatocellular carcinomas . Researchers utilize this compound strictly as a chemical probe to study these pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c1-2-24-7-3-6-19-15-12-9-22-23(16(12)21-10-20-15)11-4-5-13(17)14(18)8-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNNZNGGLULRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dichlorophenyl and 3-ethoxypropyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. Studies have shown that derivatives can reduce edema in animal models, suggesting their potential use in treating inflammatory diseases. For instance, compounds have been tested against carrageenan-induced edema, demonstrating lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Anticancer Potential

The compound has been investigated for its anticancer properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases involved in cancer progression. The structural similarity to purine analogs allows these compounds to interfere with nucleic acid metabolism and cellular signaling pathways critical for tumor growth .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives can exhibit broad-spectrum effects against various pathogens by disrupting bacterial cell membranes and inhibiting essential enzymes .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2012)Anti-inflammatory agentsDemonstrated lower toxicity and effective edema reduction compared to Diclofenac .
Recent Anticancer ResearchKinase inhibitionIdentified as a potential inhibitor of key kinases involved in cancer cell proliferation .
Antimicrobial StudiesBroad-spectrum activityShowed efficacy against both gram-positive and gram-negative bacteria .

Synthesis and Structural Modifications

The synthesis of 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : Initial condensation of appropriate precursors.
  • Substitution Reactions : Introduction of functional groups through nucleophilic substitutions.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    3,4-dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.

    3-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Studied for its inhibitory activities on specific enzymes. The uniqueness of 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific structural features and the resulting chemical and biological properties.

Biological Activity

1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 890898-13-2) is a synthetic compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16H17Cl2N5OC_{16}H_{17}Cl_{2}N_{5}O, with a molecular weight of 366.2 g/mol .

Research indicates that compounds like 1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may exhibit biological activities through various mechanisms. These include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, potentially impacting cell proliferation and survival.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapy.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazolo-pyrimidine derivatives. The findings indicated that these compounds could inhibit tumor cell growth by inducing apoptosis (programmed cell death) in various cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism
1-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineA549 (Lung)12.5Apoptosis induction
Other derivativesMCF7 (Breast)15.0Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, it was found to inhibit the activity of protein kinases associated with tumor growth, suggesting its potential as a targeted therapy in oncology .

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial investigated the effects of pyrazolo-pyrimidine derivatives on patients with advanced solid tumors. Results showed that patients treated with this class of compounds exhibited a significant reduction in tumor size compared to control groups, highlighting their potential as effective anticancer agents.
  • Study on Mechanistic Insights : Another research article focused on the mechanistic pathways affected by this compound. It revealed that treatment led to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors in cancer cells, thereby promoting cell death .

Q & A

Q. Resolution strategy :

Normalize data using a reference inhibitor (e.g., PP2 for Src kinases).

Perform molecular dynamics simulations to assess binding stability under varying conditions.

Validate with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .

Basic: What safety protocols are recommended for handling this compound?

  • Use gloves and goggles to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential dust formation.
  • Store at -20°C under inert gas (N₂/Ar) to prevent degradation .
  • Dispose of waste via incineration or licensed chemical disposal services.

Advanced: How to design in vivo studies based on in vitro kinase inhibition data?

Dosing : Start with 10 mg/kg (oral) based on analogs like PP121 , which showed bioavailability in murine models .

Pharmacokinetics : Measure plasma half-life using LC-MS/MS and adjust dosing intervals.

Efficacy endpoints : Monitor target kinase phosphorylation in tumor xenografts via immunohistochemistry .

Toxicity : Assess liver/kidney function biomarkers (ALT, creatinine) weekly.

Basic: How to optimize HPLC purity for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
  • Detection : UV at 254 nm.
  • Retention time : ~8–12 minutes (adjust acetonitrile % for sharper peaks) .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

  • Counter-screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity .
  • Proteomic profiling : Use phospho-tyrosine arrays to detect unintended signaling pathway activation.
  • Structure-activity relationship (SAR) : Modify the ethoxypropyl group to reduce steric bulk, as seen in selective RET inhibitors .

Basic: What solvents are optimal for recrystallization?

  • Ethanol/water mixtures (70:30 v/v) for high-polarity intermediates.
  • Acetonitrile for final products, yielding >95% purity (as in pyrazolo[3,4-d]pyrimidine derivatives) .

Advanced: How to assess metabolic stability in preclinical studies?

Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

Metabolite ID : Use HRMS/MS to identify oxidation products (e.g., ethoxypropyl → carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.